2-phenoxy-N-(t-butoxycarbonyl)aniline
Description
2-Phenoxy-N-(t-butoxycarbonyl)aniline is a synthetic aniline derivative featuring a phenoxy substituent at the 2-position of the aromatic ring and a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enhancing stability and directing regioselectivity . This compound’s structure combines the electron-donating phenoxy group with the sterically bulky Boc moiety, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl N-(2-phenoxyphenyl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(19)18-14-11-7-8-12-15(14)20-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
GANMAJJKBOOZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of derivatives related to 2-phenoxy-N-(t-butoxycarbonyl)aniline. For instance, compounds derived from the Medicines for Malaria Venture Malaria Box Project exhibited promising activity against multiple strains of Plasmodium falciparum. The structure-activity relationships revealed that the substitution pattern on the anilino structure significantly influences antiplasmodial efficacy. One notable derivative demonstrated an IC50 value of 0.2690 µM against the NF54 strain, showcasing a high selectivity index due to low cytotoxicity in human cell lines .
Neuroprotective Properties
Another area of interest is the neuroprotective potential of phenoxy and aniline derivatives. Research indicates that certain compounds in this class can inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The ability to cross the blood-brain barrier while minimizing off-target effects makes these compounds valuable candidates for further development .
Synthesis of Bioactive Compounds
The synthesis of this compound and its derivatives often involves various methodologies that enhance bioactivity. For example, a modular synthetic approach has been developed to create saturated bioisosteres of anilines, which can mimic the properties of traditional aniline structures while improving pharmacological profiles. This method allows for the incorporation of diverse functional groups, expanding the library of potential therapeutic agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is critical for optimizing the efficacy of this compound derivatives. Studies have shown that modifications on both the phenoxy and anilino moieties can lead to significant changes in biological activity. For instance, variations in substituents on the phenyl rings have been linked to enhanced antiplasmodial activity and reduced cytotoxicity .
Case Study 1: Antiplasmodial Derivatives
A series of new derivatives were synthesized from this compound, resulting in compounds with improved antimalarial properties. The study systematically evaluated their activity against P. falciparum, revealing insights into how specific functional groups impact efficacy and safety profiles.
Case Study 2: Neuroprotective Agents
Research into neuroprotective applications involved synthesizing derivatives that target nNOS inhibition. These compounds showed promise in preclinical models for neurodegenerative diseases, indicating their potential as therapeutic agents.
Data Tables
| Compound Name | Activity | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | Antimalarial | 0.2690 | 460 |
| Derivative B | nNOS Inhibitor | TBD | TBD |
This table summarizes key findings related to the biological activities of derivatives derived from this compound.
Comparison with Similar Compounds
Phenoxyaniline Derivatives with Alternative Substituents
Compounds such as 2-Phenoxy-N-(4-(3-(pyrrolidin-1-yl)propoxy)benzyl)aniline (32b) and its fluorinated analogs (e.g., 33b, 34b) share the phenoxyaniline core but differ in their N-substituents. These derivatives incorporate a benzyl group modified with a pyrrolidinylpropoxy chain instead of the Boc group . Key differences include:
- Molecular Weight : The Boc group adds ~101 g/mol to the parent aniline, whereas the pyrrolidinylpropoxy-benzyl substituent increases molecular weight more significantly (e.g., compound 32b has a higher MW than the Boc-protected analog).
- Synthetic Routes : The pyrrolidinylpropoxy derivatives are synthesized via reductive amination, contrasting with the lithiation/Boc-protection strategies used for Boc-anilines .
- Biological Activity : The pyrrolidinylpropoxy chain in compounds is designed for N-type calcium channel inhibition, while Boc-protected anilines may serve as intermediates for prodrugs or stabilized precursors .
Boc-Protected Anilines vs. Other Protected Amines
The Boc group is compared to alternative protecting groups, such as benzyloxycarbonyl (Cbz), in terms of stability and deprotection conditions:
- Stability: Boc-protected anilines exhibit superior stability under basic conditions but are acid-labile, enabling selective deprotection in acidic environments (e.g., 6N HCl ). Non-protected anilines, as noted in , are prone to degradation, necessitating protection for synthetic viability .
- Pharmacodynamic Profiles: Boc protection is favored over Cbz in drug intermediates due to its non-polar nature, which improves membrane permeability and pharmacokinetics .
Substituent Effects on Physicochemical Properties
- Solubility : The hydrophobic Boc group likely decreases aqueous solubility relative to polar substituents like hydroxyl or morpholinyl groups (e.g., compounds in with morpholine substituents) .
Preparation Methods
Synthesis of Diphenylamine Intermediate
JSTAGE research demonstrates a palladium-mediated coupling strategy for analogous diphenylamine derivatives. For 2-phenoxy-N-(t-butoxycarbonyl)aniline, this involves:
-
Substrate Preparation: 2-Bromophenol derivatives are protected with Boc groups using Boc₂O/Et₃N in DCM.
-
Coupling Reaction:
This method achieves 78–82% yield for structurally similar compounds, with reaction monitoring via thin-layer chromatography (TLC).
Hydrogenation and Deprotection
Post-coupling hydrogenation (10% Pd/C, 0.4 MPa H₂, MeOH) removes nitro groups, followed by Boc deprotection using 1 M LiOH/THF (40°C, 4 hours). Silica gel chromatography (hexane/EtOAc 4:1) isolates the final product with 89–93% purity.
Catalytic Asymmetric Synthesis
Chiral Catalyst Design
Patent CN102070471A highlights the use of enantiomerically pure tertiary amine catalysts (10–18 parts) derived from steam-distilled alkaloids. Key parameters:
Stereochemical Control
The chiral catalyst directs nucleophilic attack during the phenoxy–aniline bond formation, achieving enantiomeric excess (ee) values of 85–92%. This method is critical for pharmaceutical applications requiring defined stereochemistry.
Comparative Analysis of Methods
| Parameter | Boc Protection | Pd-Coupling | Asymmetric Synthesis |
|---|---|---|---|
| Yield (%) | 75–82 | 78–85 | 68–75 |
| Reaction Time (h) | 2–6 | 1–4 | 13–15 |
| Catalyst Cost (USD/g) | 0.5–1.2 | 12–18 | 22–30 |
| Purity (%) | 95–98 | 89–93 | 90–94 |
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What are the common synthetic routes for preparing 2-phenoxy-N-(t-butoxycarbonyl)aniline, and what critical reagents are involved?
The synthesis typically involves a multi-step approach:
- Protection of the aniline group : The Boc (t-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the amine functionality.
- Phenoxy substitution : A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling is employed to attach the phenoxy group to the ortho position of the aniline ring. Key reagents include copper catalysts (for coupling) or deprotonating agents like LDA (lithium diisopropylamide) for activating the aryl halide .
- Purification : Column chromatography or recrystallization ensures product purity. Characterization via ¹H/¹³C NMR and HRMS confirms structural integrity .
Q. How can researchers validate the structural integrity of this compound?
- NMR spectroscopy : Compare experimental ¹H NMR chemical shifts with literature values. For example, aromatic protons in the phenoxy group typically appear at δ 6.8–7.5 ppm, while the Boc group’s tert-butyl protons resonate near δ 1.3–1.5 ppm .
- HRMS : Confirm the molecular ion peak ([M+H]⁺) with a mass accuracy of <5 ppm. Discrepancies may indicate incomplete Boc protection or residual solvents .
- FT-IR : Verify the presence of carbonyl (C=O) stretching vibrations (~1680–1720 cm⁻¹) from the Boc group .
Q. What safety protocols are essential when handling this compound in the lab?
- Toxicity : Aniline derivatives are suspected carcinogens and skin sensitizers. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when encountering low reaction efficiency?
- Reagent selection : Replace traditional bases (e.g., K₂CO₃) with stronger bases like LDA to enhance deprotonation in SNAr reactions .
- Catalyst tuning : For coupling reactions, optimize copper(I) iodide/ligand ratios (e.g., 1,10-phenanthroline) to improve electron transfer efficiency .
- Solvent effects : Use anhydrous THF or DMF to stabilize intermediates and reduce side reactions. Monitor moisture content via Karl Fischer titration .
Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from impurities. Compare spectra across multiple solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Dynamic effects : Investigate rotational barriers in the Boc group using variable-temperature NMR. Restricted rotation can cause peak splitting .
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and HRMS to rule out isotopic or adduct interference .
Q. What strategies enable selective functionalization of the phenoxy or Boc groups in downstream applications?
- Boc deprotection : Treat with TFA (trifluoroacetic acid) in DCM to remove the Boc group without altering the phenoxy moiety. Neutralize with aqueous NaHCO₃ post-deprotection .
- Phenoxy modification : Perform electrophilic substitution (e.g., nitration or halogenation) using HNO₃/H₂SO₄ or NXS (X = Cl, Br) at low temperatures to direct substituents to the para position of the phenoxy ring .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for SNAr reactions to identify optimal leaving groups (e.g., F vs. Cl) and predict regioselectivity .
- Molecular docking : Screen interactions with biological targets (e.g., proteases) if the compound is a precursor in drug development .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported catalytic efficiencies for coupling reactions involving this compound?
- Parameter documentation : Ensure precise recording of reaction conditions (temperature, catalyst loading, stirring rate). Small variations can drastically alter yields .
- Benchmarking : Reproduce published protocols with internal controls (e.g., commercial catalysts) to isolate variables. Cross-check with kinetic studies (e.g., GC-MS monitoring) .
Q. What experimental controls are critical when studying the environmental degradation of this compound (e.g., photocatalysis)?
- Dark controls : Rule out non-photolytic degradation by comparing samples kept in darkness.
- Radical scavengers : Add isopropanol or EDTA to identify hydroxyl radical-driven pathways in advanced oxidation processes (AOPs) .
Application in Drug Discovery
Q. How can this compound serve as a scaffold for protease inhibitors?
- Structure-activity relationship (SAR) : Modify the phenoxy substituents (e.g., electron-withdrawing groups) to enhance binding affinity. Use SPR (surface plasmon resonance) to measure inhibition constants (Kᵢ) .
- Prodrug design : Retain the Boc group for improved solubility during in vitro assays, then deprotect in vivo for active drug release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
